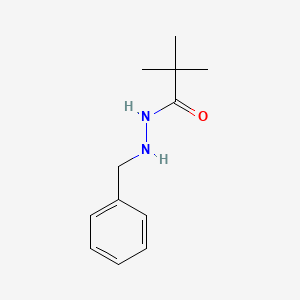

Pivalylbenzhydrazine

描述

Pivhydrazine, also known as pivazide, is a member of the hydrazine family with irreversible and non-selective inhibitory activity against monoamine oxidases. In 1960, it was widely used as an antidepressant agent but it is now discontinued.

RN given refers to parent cpd; structure

Structure

3D Structure

属性

IUPAC Name |

N'-benzyl-2,2-dimethylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-12(2,3)11(15)14-13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWDFDMCZLOXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2971-75-7 (hydrochloride) | |

| Record name | Pivhydrazine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50184667 | |

| Record name | Pivhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306-19-4 | |

| Record name | Pivalylbenzhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivhydrazine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivhydrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pivhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-benzylpivalohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIVHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK1T520ASG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pivalylbenzhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of pivalylbenzhydrazine, also known as pivhydrazine or N'-benzyl-2,2-dimethylpropanehydrazide. This compound is a hydrazine derivative that has been investigated for its biological activities. This document details the primary synthesis pathway, starting materials, and a representative experimental protocol. Quantitative data from related syntheses are summarized, and a logical workflow for the synthesis is presented visually.

Introduction

This compound, with the chemical formula C₁₂H₁₈N₂O, is a substituted hydrazine characterized by the presence of a pivaloyl group and a benzyl group attached to the nitrogen atoms of the hydrazine moiety. The synthesis of such N,N'-disubstituted hydrazines is of interest in medicinal chemistry and drug development due to the diverse pharmacological activities exhibited by this class of compounds. This guide focuses on the most direct and common synthetic route to this compound, which involves the acylation of benzylhydrazine.

Synthesis Pathway and Starting Materials

The most common and direct pathway for the synthesis of this compound is the N-acylation of benzylhydrazine with a pivaloylating agent.

Starting Materials:

-

Benzylhydrazine: A monosubstituted hydrazine that serves as the nitrogen nucleophile. It can be prepared through various methods, including the reaction of benzyl chloride with hydrazine.

-

Pivaloyl Chloride (Trimethylacetyl chloride): A reactive acyl chloride that provides the pivaloyl group. It is a colorless liquid with a pungent odor and is synthesized from pivalic acid and a chlorinating agent like thionyl chloride.[1] Pivaloyl chloride is a key reagent in the synthesis of various pharmaceuticals and agrochemicals.[1]

-

Base: Typically a non-nucleophilic organic base such as triethylamine or pyridine is used to neutralize the hydrochloric acid byproduct formed during the acylation reaction.

-

Solvent: An inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is commonly used to dissolve the reactants and facilitate the reaction.

The overall reaction is a nucleophilic acyl substitution where the more nucleophilic nitrogen of benzylhydrazine attacks the electrophilic carbonyl carbon of pivaloyl chloride.

Experimental Protocol

Reaction Scheme:

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with benzylhydrazine (1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane.

-

Addition of Base: Triethylamine (1.1 equivalents) is added to the flask, and the mixture is stirred under a nitrogen atmosphere. The reaction vessel is cooled in an ice bath to 0-5 °C.

-

Addition of Pivaloyl Chloride: Pivaloyl chloride (1.05 equivalents), dissolved in a small amount of the reaction solvent, is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, while maintaining the temperature between 0 and 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with water, a dilute aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Quantitative Data

Specific quantitative data for the synthesis of this compound is not explicitly detailed in the provided search results. However, data from analogous reactions involving the acylation of hydrazines with pivaloyl chloride can provide an expected range for yields and other parameters.

| Parameter | Expected Value/Range | Notes |

| Yield | 70-95% | Yields can vary depending on the specific reaction conditions and purity of starting materials. Acylation reactions of this type are generally high-yielding. |

| Melting Point | Not available | The melting point would need to be determined experimentally for the purified product. |

| ¹H NMR | Expected signals for pivaloyl (tert-butyl singlet, ~1.2 ppm), benzyl (CH₂ singlet, ~4.0 ppm; aromatic multiplet, ~7.3 ppm), and N-H protons. | The chemical shifts of the N-H protons can be broad and their position may vary depending on the solvent and concentration. |

| ¹³C NMR | Expected signals for the carbonyl carbon, and carbons of the pivaloyl and benzyl groups. | |

| IR (Infrared Spectroscopy) | Characteristic absorptions for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide I band, around 1640-1680 cm⁻¹), and aromatic C-H stretching. | |

| MS (Mass Spectrometry) | Molecular ion peak (M⁺) corresponding to the molecular weight of this compound (206.29 g/mol ). |

Mandatory Visualizations

Synthesis Pathway of this compound

References

Pivalylbenzhydrazine (CAS 306-19-4): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivalylbenzhydrazine (CAS 306-19-4), also known as Pivhydrazine, is a hydrazine derivative formerly investigated for its therapeutic properties. This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, and relevant experimental contexts. It is intended as a resource for researchers exploring monoamine oxidase inhibitors and related compounds in drug discovery and development.

Physicochemical Properties

This compound is a crystalline solid with a defined molecular structure and weight. Its key identifiers and properties are summarized below.

| Property | Value | Reference |

| CAS Registry Number | 306-19-4 | |

| IUPAC Name | N'-benzyl-2,2-dimethylpropanehydrazide | |

| Synonyms | Pivhydrazine, Pivazide, Tersavid, Ro 4-1634, 1-Benzyl-2-pivaloylhydrazine | |

| Molecular Formula | C₁₂H₁₈N₂O | |

| Molecular Weight | 206.28 g/mol | |

| Melting Point | 68-69 °C | |

| Canonical SMILES | CC(C)(C)C(=O)NNCC1=CC=CC=C1 | |

| Percent Composition | C 69.87%, H 8.80%, N 13.58%, O 7.76% |

Mechanism of Action: Monoamine Oxidase Inhibition

This compound is an irreversible and non-selective monoamine oxidase inhibitor (MAOI). Monoamine oxidases (MAO) are a family of enzymes, primarily MAO-A and MAO-B, located on the outer mitochondrial membrane. These enzymes are crucial for the catabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.

By irreversibly binding to and inhibiting both MAO-A and MAO-B, this compound blocks the breakdown of these neurotransmitters. This action leads to an increased concentration of monoamines in the synaptic cleft, enhancing neurotransmission. This mechanism was the basis for its former use as an antidepressant.

Biological Activity

| Compound | Type | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| Clorgyline | Selective MAO-A | 0.0029 | - | Highly Selective for MAO-A |

| Selegiline | Selective MAO-B | - | 0.0070 | Highly Selective for MAO-B |

| Tranylcypromine | Non-selective | - | - | Non-selective |

| Phenelzine | Non-selective | - | - | Non-selective |

| Isocarboxazid | Non-selective | - | - | Non-selective |

| Note: Data is compiled from various sources for representative MAOIs. IC₅₀ values for this compound are not specified in the reviewed literature. |

In addition to its effects on the central nervous system, one study noted that this compound administration in rats led to a decrease in cartilage growth.

Experimental Protocols

Representative Synthesis of this compound

The preparation of this compound was first described in a 1961 patent (GB 883379). While the original document is not readily accessible, a representative synthesis can be conceptualized based on standard organic chemistry principles for forming acylhydrazines. The process involves the acylation of benzylhydrazine with a pivaloyl group source.

Methodology:

-

Dissolution: Benzylhydrazine is dissolved in a suitable inert solvent, such as dichloromethane or THF, in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath to 0°C.

-

Addition of Base: A non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), is added to the solution to act as an acid scavenger.

-

Acylation: Pivaloyl chloride (1.0 equivalent), dissolved in the same solvent, is added dropwise to the stirred solution while maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quenching & Extraction: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography to yield the final product.

In Vitro MAO Inhibition Assay Protocol

This protocol describes a general method to determine the inhibitory potential (IC₅₀) of a test compound like this compound against human MAO-A and MAO-B enzymes.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

MAO substrate (e.g., Kynuramine).

-

Test compound (this compound) dissolved in DMSO.

-

Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

-

96-well microplate.

-

Plate reader (spectrophotometer or fluorometer, depending on the detection method).

Methodology:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and positive controls in buffer. Final DMSO concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.

-

Enzyme Incubation: Add the MAO-A or MAO-B enzyme solution to the wells of the microplate.

-

Inhibitor Addition: Add the various concentrations of the test compound, positive control, or vehicle (buffer with DMSO) to the respective wells.

-

Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C to allow for binding, which is particularly important for irreversible inhibitors.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (e.g., Kynuramine) to all wells.

-

Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction (e.g., by adding a strong acid or base). The formation of the product (e.g., 4-hydroxyquinoline from kynuramine) is quantified. This can be done via spectrophotometry (measuring absorbance at a specific wavelength) or by using a coupled reaction that produces a fluorescent signal.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response curve.

-

Conclusion

This compound is a historically significant non-selective, irreversible MAO inhibitor. While its clinical use has been discontinued, its well-defined mechanism of action makes it a valuable reference compound for research in neuropharmacology and for the development of new, more selective MAO inhibitors. The protocols and data presented in this guide offer a technical foundation for scientists engaged in such work.

Mechanism of action of Pivalylbenzhydrazine as a monoamine oxidase inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivalylbenzhydrazine, a derivative of hydrazine, is recognized as a potent inhibitor of monoamine oxidase (MAO). This technical guide delineates the mechanism of action of this compound, positioning it within the broader class of hydrazine-based MAO inhibitors. While specific quantitative inhibitory data for this compound against MAO-A and MAO-B isoforms is not extensively available in public literature, this document provides a comprehensive framework for its evaluation. This includes established experimental protocols for determining key inhibitory parameters and showcases the expected data presentation format. Furthermore, this guide illustrates the core signaling pathways and experimental workflows using standardized diagrams to facilitate a deeper understanding of its pharmacological role.

Introduction to Monoamine Oxidase and its Inhibition

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, as well as other endogenous and exogenous amines.[1] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[2] Inhibition of MAO enzymes leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, a mechanism that has been successfully targeted for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[1][3]

MAO inhibitors (MAOIs) are broadly classified based on their selectivity for the MAO isoforms and the reversibility of their binding. Hydrazine derivatives, such as this compound, represent a significant chemical class of MAOIs.

Mechanism of Action of this compound

As a hydrazine derivative, this compound is presumed to act as an irreversible inhibitor of monoamine oxidase. The proposed mechanism involves the enzymatic oxidation of the hydrazine moiety, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme, thereby inactivating it.[4] This irreversible inhibition necessitates the de novo synthesis of the MAO enzyme for the recovery of its activity.

Signaling Pathway of Monoamine Oxidase Inhibition

The following diagram illustrates the general mechanism of MAO inhibition and its effect on neurotransmitter levels.

Caption: General signaling pathway of MAO inhibition by this compound.

Quantitative Analysis of MAO Inhibition

To fully characterize the inhibitory profile of this compound, it is essential to determine its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki) for both MAO-A and MAO-B. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), provides a measure of its preference for one isoform over the other.

Table 1: Hypothetical Inhibitory Activity of this compound against hMAO-A and hMAO-B

| Compound | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) (A/B) |

| This compound | Data not available | Data not available | Data not available |

| Clorgyline (Control) | 0.008 | 5.2 | 0.0015 |

| Selegiline (Control) | 1.1 | 0.015 | 73.3 |

Note: The data for this compound is hypothetical and for illustrative purposes only. Control values are representative.

Table 2: Hypothetical Inhibition Constants and Mode of Inhibition

| Compound | Target Enzyme | Ki (µM) | Mode of Inhibition |

| This compound | hMAO-A | Data not available | Presumed Irreversible |

| This compound | hMAO-B | Data not available | Presumed Irreversible |

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize this compound as a monoamine oxidase inhibitor.

In Vitro Monoamine Oxidase Inhibition Assay

This protocol describes a fluorometric method to determine the IC50 of this compound for MAO-A and MAO-B.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

This compound

-

MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Phosphate buffer (pH 7.4)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

-

Add the different concentrations of this compound to the respective wells. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the MAO substrate and the Amplex® Red/HRP working solution to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro MAO Inhibition Assay

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Determination of Inhibition Constant (Ki) and Reversibility

To determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and the Ki value, kinetic studies are performed by measuring the reaction rates at various concentrations of both the substrate and this compound. The data is then analyzed using Lineweaver-Burk or Michaelis-Menten plots.

To assess the reversibility of inhibition, a dialysis or rapid dilution method can be employed. The enzyme is pre-incubated with a high concentration of this compound, and then the mixture is dialyzed or diluted to remove the unbound inhibitor. The recovery of enzyme activity over time is measured. A lack of recovery indicates irreversible inhibition.

Conclusion

This compound is a potent monoamine oxidase inhibitor, likely acting through an irreversible mechanism characteristic of hydrazine derivatives. While specific quantitative data on its inhibitory profile is limited, the experimental protocols outlined in this guide provide a robust framework for its comprehensive evaluation. The determination of its IC50, Ki, and selectivity for MAO-A and MAO-B is crucial for understanding its therapeutic potential and guiding future drug development efforts. The diagrams provided serve to clarify the underlying biochemical pathways and experimental procedures, offering a valuable resource for researchers in the field.

References

The Diverse Biological Activities of Hydrazone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The hydrazone scaffold (R1R2C=NNR3R4) is a versatile and privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities. While the specific term "pivalylbenzhydrazine" does not yield extensive dedicated research, the broader class of hydrazone derivatives, which encompasses this structural possibility, has been the subject of intensive investigation. These compounds have emerged as promising candidates in the development of novel therapeutic and agrochemical agents. This technical guide provides a comprehensive overview of the key biological activities of hydrazone derivatives, with a focus on their insecticidal, anticancer, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Insecticidal Activity of Hydrazone Derivatives

Hydrazone derivatives have been identified as potent insecticidal agents, with some acting as modulators of insect Transient Receptor Potential Vanilloid (TRPV) channels.[1][2] These channels are critical for various sensory functions in insects, making them attractive targets for the development of novel insecticides.

Quantitative Data: Insecticidal Efficacy

The insecticidal activity of various hydrazone derivatives has been evaluated against several insect pests. The following table summarizes the quantitative data from these studies.

| Compound Class | Target Insect | Concentration | Mortality Rate (%) | Reference |

| Pyridylhydrazono pyrazol-5-one (C1) | Aphis craccivora | 400 mg L-1 | 66.3 | [1] |

| Pyridylhydrazono pyrazol-5-one (C2) | Aphis craccivora | 400 mg L-1 | 75.7 | [1] |

| Phenylhydrazidoyl (B4) | Aphis craccivora | 200.0 mg L-1 | 68.7 | [3] |

| Diacylhydrazine (10g) | Helicoverpa armigera | Not specified | 70.8 | [4] |

| Diacylhydrazine (10h) | Helicoverpa armigera | Not specified | 87.5 | [4] |

| Diacylhydrazine (10w) | Helicoverpa armigera | Not specified | 79.2 | [4] |

| Diacylhydrazine (10g) | Plutella xylostella | LC50 = 27.49 mg L-1 | 50 | [4] |

| Diacylhydrazine (10h) | Plutella xylostella | LC50 = 23.67 mg L-1 | 50 | [4] |

| Diacylhydrazine (10w) | Plutella xylostella | LC50 = 28.90 mg L-1 | 50 | [4] |

Experimental Protocols: Insecticidal Bioassay

A standardized protocol for assessing the insecticidal activity of hydrazone derivatives against aphids like Aphis craccivora is the glass tube residual film technique.[5]

Objective: To determine the lethal concentration (LC50) of a test compound against a target insect pest.

Materials:

-

Glass tubes or vials

-

Acetone or other suitable solvent

-

Micropipettes

-

Test compound (hydrazone derivative)

-

Healthy, synchronized adult insects (e.g., Aphis craccivora)

-

Fresh host plant leaves (e.g., cowpea leaves)[6]

-

Petri dishes

-

Incubator

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone). From the stock solution, prepare a series of graded concentrations through serial dilution.

-

Coating of Glass Tubes: Apply a specific volume (e.g., 1 mL) of each test concentration to the inner surface of a glass tube. Roll the tube to ensure a uniform coating. Allow the solvent to evaporate completely, leaving a thin film of the test compound.[7][8] Control tubes should be coated with the solvent only.

-

Introduction of Insects: Carefully introduce a known number of healthy, adult insects (e.g., 20) into each coated tube.

-

Provision of Food: Place a fresh host plant leaf in each tube as a food source.

-

Incubation: Seal the tubes with a breathable material and place them in an incubator under controlled conditions of temperature, humidity, and photoperiod.

-

Mortality Assessment: Record the number of dead insects in each tube at specified time intervals (e.g., 24, 48, and 72 hours).[7] An insect is considered dead if it is unable to move when gently prodded.

-

Data Analysis: Correct the observed mortality for any control mortality using Abbott's formula. Calculate the LC50 value and its 95% confidence limits using probit analysis.[9]

Mechanisms of Action & Signaling Pathways

Certain hydrazone derivatives exert their insecticidal effect by modulating the activity of insect TRPV channels, which are involved in mechanosensation.[2][10] Pymetrozine, a known insecticide, is thought to act on these channels.[11] The binding of these compounds to the TRPV channel can lead to its over-activation or inhibition, disrupting the insect's sensory perception and coordination, ultimately leading to mortality.

The following diagram illustrates the workflow for determining the insecticidal efficacy of hydrazone derivatives.

References

- 1. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Insecticidal Pyridylhydrazono Derivatives Identified via Scaffold Hopping and Conformation Regulation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of potential novel insect TRPV channel modulators by homology modeling, binding mode analysis, virtual screening studies and chemical optimization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biochemjournal.com [biochemjournal.com]

- 7. entomoljournal.com [entomoljournal.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Insect TRP channels as targets for insecticides and repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reverse genetic study reveals the molecular targets of chordotonal organ TRPV channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pivalylbenzhydrazine Structural Analogs and Derivatives as Monoamine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivalylbenzhydrazine, also known as Pivhydrazine, is a historically significant monoamine oxidase inhibitor (MAOI) of the hydrazine class.[1] While its clinical use has been discontinued, its core structure presents a valuable scaffold for the design of novel therapeutic agents, particularly in the realm of neurology and psychiatry. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships of this compound and its structural analogs. Due to the limited availability of public data on direct this compound analogs, this paper will also draw upon the broader class of hydrazine-based MAOIs to illustrate key principles and experimental methodologies.

Introduction to this compound and Monoamine Oxidase Inhibition

This compound (N'-benzyl-2,2-dimethylpropanehydrazide) is a non-selective and irreversible inhibitor of monoamine oxidase (MAO). MAOs are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, this compound increases the synaptic availability of these neurotransmitters, a mechanism that underlies its antidepressant effects.

There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs. MAO-B is more specific for dopamine and is a key target in the treatment of Parkinson's disease. The non-selective nature of early MAOIs like this compound contributed to a range of side effects and dietary restrictions, leading to their decline in clinical use. However, the development of isoform-selective and reversible MAOIs remains an active area of research.

Mechanism of Action: Inhibition of Monoamine Oxidase

The primary mechanism of action of this compound and its analogs is the inhibition of monoamine oxidase. This inhibition leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The general signaling pathway is depicted below.

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs typically follows a convergent strategy involving the preparation of a pivaloyl hydrazide core, followed by condensation with a suitable aldehyde or ketone to form a hydrazone, which can then be reduced to the final hydrazine derivative.

General Synthetic Workflow

The overall process for the synthesis and screening of novel this compound analogs is outlined in the workflow diagram below.

References

In Vitro Stability of Pivalylbenzhydrazine: A Technical Guide

This technical guide provides a comprehensive overview of the methodologies and key considerations for assessing the in vitro stability of Pivalylbenzhydrazine. Designed for researchers, scientists, and drug development professionals, this document outlines experimental protocols, data presentation formats, and visual workflows to support robust and reliable stability studies.

Introduction

This compound, a hydrazine derivative, requires thorough in vitro stability assessment to understand its metabolic fate and degradation profile. Key stability-indicating studies include evaluation of metabolic stability in liver fractions, stability in plasma, and susceptibility to hydrolysis and oxidation. This guide details the established metabolic pathways and provides standardized protocols for conducting these essential in vitro assays.

Metabolic Stability

In vitro studies using rat liver homogenates have indicated that this compound undergoes metabolic transformation.[1] The primary metabolic pathway involves the formation of Benzylhydrazine as an intermediate, which is further metabolized to Hippuric acid.[1]

Proposed Metabolic Pathway

The metabolic conversion of this compound is believed to proceed as illustrated in the following diagram.

References

Solubility profile of Pivalylbenzhydrazine in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of Pivalylbenzhydrazine and outlines detailed experimental protocols for its precise determination. Due to the current absence of specific quantitative solubility data for this compound in publicly available literature, this document focuses on providing a robust framework for researchers to generate this critical data. The information presented is based on the known solubility of structurally similar compounds, offering a predictive qualitative assessment to guide solvent selection and experimental design.

Predicted Qualitative Solubility Profile

This compound's structure, incorporating a bulky, nonpolar pivalyl group and a more polar benzhydrazine moiety, suggests a nuanced solubility profile. An analysis of related compounds provides a foundational estimate of its behavior in various solvents.

-

Benzoylhydrazine , which shares the benzhydrazine core, is reported to be soluble in water and alcohol, and slightly soluble in ether, acetone, and chloroform.[1] This suggests that the hydrazine and amide functionalities contribute to polarity and hydrogen bonding potential.

-

Pivalic acid , representing the other structural component, is soluble in water, ethyl alcohol, and diethyl ether.[2][3][4][5] Its aqueous solubility is noted as 25 g/L at 20 °C.[3][5]

Based on these analogs, this compound is predicted to exhibit moderate solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and limited solubility in water. Its solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) is likely to be moderate, while it is expected to be more soluble in nonpolar solvents (e.g., hexane, toluene) than benzoylhydrazine due to the influence of the nonpolar pivalyl group.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound has not been reported. The following table is provided as a template for researchers to populate with experimentally determined values. It is recommended to conduct these measurements at standard laboratory temperatures (e.g., 20 °C or 25 °C) and to specify the temperature at which the data was collected.

| Solvent | Classification | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL) at [Specify Temp.] |

| Water | Polar Protic | Low | |

| Methanol | Polar Protic | Moderate to High | |

| Ethanol | Polar Protic | Moderate to High | |

| Isopropanol | Polar Protic | Moderate | |

| Acetone | Polar Aprotic | Moderate | |

| Ethyl Acetate | Polar Aprotic | Moderate | |

| Acetonitrile | Polar Aprotic | Moderate | |

| Dichloromethane | Halogenated | High | |

| Chloroform | Halogenated | High | |

| Hexane | Nonpolar | Low to Moderate | |

| Toluene | Nonpolar | Moderate to High |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various solvents. This protocol is based on the widely accepted shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining undissolved solid.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to Pivalylbenzhydrazine: Discovery, Mechanism, and Historical Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivalylbenzhydrazine, also known as pivhydrazine and pivazide, is a notable compound in the history of psychopharmacology. As a member of the hydrazine class of antidepressants, it emerged in the early 1960s as an irreversible and non-selective monoamine oxidase inhibitor (MAOI). Its development was a part of the broader exploration of hydrazine derivatives for psychiatric conditions, following the serendipitous discovery of the antidepressant effects of iproniazid.[1][2] Marketed under trade names such as Tersavid, this compound was utilized for the treatment of depression.[2][3] However, its clinical use was short-lived primarily due to concerns of hepatotoxicity, a significant adverse effect associated with many hydrazine-based compounds.[2] This guide provides a comprehensive overview of the discovery, history of use, mechanism of action, and the reasons for the discontinuation of this compound.

Discovery and History of Use

The journey of this compound is intertwined with the advent of the first generation of antidepressant medications. The discovery of the therapeutic potential of monoamine oxidase inhibitors was a landmark event in the treatment of depression.

The Dawn of the MAOIs: A Serendipitous Beginning

The story of MAOIs began not in the realm of psychiatry, but in the treatment of tuberculosis. Iproniazid, a derivative of hydrazine, was initially developed as an anti-tubercular agent.[4][5][6] During clinical use, it was observed to have mood-elevating side effects in patients.[4][5] This unexpected finding prompted researchers to investigate its mechanism of action, leading to the discovery that iproniazid inhibits the enzyme monoamine oxidase (MAO).[7] This enzyme is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO, iproniazid increases the levels of these neurotransmitters, which was hypothesized to be the basis of its antidepressant effect.[7]

The Emergence of this compound

Following the discovery of iproniazid's antidepressant properties, the 1950s and 1960s saw a surge in the development of other hydrazine derivatives with potential psychiatric applications.[1][2] this compound emerged during this period of intense research and was introduced for the treatment of depression in the early 1960s.[2][8]

Discontinuation from the Market

Despite its efficacy as an antidepressant, the use of this compound, along with many other hydrazine-based MAOIs, was curtailed by significant safety concerns. The primary issue was hepatotoxicity, or liver damage, which was a dose-related adverse effect observed with these compounds.[2] This led to the eventual withdrawal of this compound and a shift towards the development of newer, safer classes of antidepressants.

Chemical Information

| Property | Value |

| IUPAC Name | N'-benzyl-2,2-dimethylpropanehydrazide |

| Other Names | Pivhydrazine, Pivazide, Tersavid, Angorvid, Betamezid, Neomarsilid |

| CAS Number | 306-19-4 |

| Chemical Formula | C12H18N2O |

| Molecular Weight | 206.289 g/mol |

Mechanism of Action

This compound functions as an irreversible and non-selective inhibitor of monoamine oxidase (MAO).[2][3]

Monoamine Oxidase Inhibition

Monoamine oxidase is an enzyme that plays a crucial role in the catabolism of monoamine neurotransmitters. There are two main isoforms of this enzyme: MAO-A and MAO-B.

-

MAO-A preferentially metabolizes serotonin and norepinephrine.

-

MAO-B has a higher affinity for dopamine.

This compound, being a non-selective inhibitor, acts on both MAO-A and MAO-B.[2]

Signaling Pathway

The mechanism of action involves the covalent binding of the hydrazine group to the active site of the MAO enzyme, leading to its irreversible inactivation. This inhibition prevents the breakdown of monoamine neurotransmitters in the presynaptic neuron and at the synapse. The resulting increase in the concentration of these neurotransmitters in the synaptic cleft enhances neurotransmission, which is believed to be the primary mechanism underlying its antidepressant effects.

Experimental Protocols

Synthesis

A probable method for the synthesis of this compound is through hydrazinolysis. This would involve the reaction of a pivalic acid derivative (such as pivaloyl chloride or a pivalic acid ester) with benzylhydrazine.

Hypothetical Synthesis Workflow:

Quantitative Data

Specific quantitative data such as IC50 values, binding affinities, and detailed pharmacokinetic profiles for this compound are scarce in the publicly available literature from the time of its use. A study by Zor et al. (1965) investigated the effect of monoamine oxidase inhibitors on the growth of rat tibia, where this compound was administered at a dose of 5 mg/kg intraperitoneally daily for 5 days in immature female rats, and was found to inhibit the growth of the epiphysial cartilage.[9]

Conclusion

This compound holds a significant place in the history of antidepressant therapy. As an early hydrazine-based MAOI, it contributed to the initial understanding of the neurochemical basis of depression and the development of subsequent psychotropic medications. While its clinical utility was ultimately limited by safety concerns, particularly hepatotoxicity, the story of this compound serves as a crucial lesson in the evolution of drug development, highlighting the ongoing balance between efficacy and safety. Further historical and pharmacological research into such discontinued compounds can provide valuable insights for modern drug discovery and development.

References

- 1. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]

- 2. Buy Pivhydrazine | 306-19-4 [smolecule.com]

- 3. Pivhydrazine - Wikipedia [en.wikipedia.org]

- 4. illinoisscience.org [illinoisscience.org]

- 5. Where Do Antidepressants Come From? Part 1: MAO Inhibitors | Psychology Today [psychologytoday.com]

- 6. The Psychic Energizer!: The Serendipitous Discovery of the First Antidepressant | Discover Magazine [discovermagazine.com]

- 7. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. medchemexpress.com [medchemexpress.com]

Theoretical Framework for the Molecular Structure of Pivalylbenzhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivalylbenzhydrazine, also known as Pivhydrazine, is a hydrazine derivative with potential pharmacological significance. Understanding its three-dimensional structure and electronic properties is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents. While specific theoretical studies on this compound are not extensively documented in publicly available literature, this technical guide outlines the established computational methodologies that are applied to characterize the molecular structure of such compounds. This document serves as a roadmap for researchers aiming to conduct theoretical investigations on this compound, detailing the necessary computational protocols and data analysis techniques.

Introduction to the Molecular Structure of this compound

This compound (C12H18N2O) is a chemical entity with the CAS Registry Number 306-19-4.[1] Its molecular structure consists of a pivaloyl group attached to a benzhydrazine moiety. The inherent flexibility of the molecule, particularly around the C-N and N-N bonds, suggests the existence of multiple possible conformations with varying energies. Theoretical studies are indispensable for identifying the most stable conformers and for a detailed understanding of the molecule's geometric and electronic parameters.

Theoretical Methodology: A Practical Workflow

The theoretical investigation of a molecule like this compound typically follows a well-defined computational workflow. Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure of molecules, offering a good balance between accuracy and computational cost.[2]

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical characterization of this compound's molecular structure.

Caption: A generalized workflow for the theoretical study of this compound.

Detailed Experimental (Computational) Protocols

The following tables outline the key experimental parameters for the computational methods mentioned in the workflow.

Table 1: Geometry Optimization and Frequency Calculation

| Parameter | Recommended Method/Basis Set | Justification |

| Method | DFT (Density Functional Theory) | Provides a good balance of accuracy and computational efficiency for organic molecules.[2] |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | A widely used and well-benchmarked hybrid functional for geometry and frequency calculations. |

| Basis Set | 6-311++G(d,p) | A triple-zeta basis set with diffuse functions (++) and polarization functions (d,p) to accurately describe the electron distribution, especially for systems with heteroatoms and potential hydrogen bonding. |

| Solvation Model | PCM (Polarizable Continuum Model) or SMD | To account for the effect of a solvent environment on the molecular structure and properties. |

| Software | Gaussian, ORCA, GAMESS, etc. | Standard quantum chemistry software packages. |

Table 2: NMR Chemical Shift Calculation

| Parameter | Recommended Method/Basis Set | Justification |

| Method | GIAO (Gauge-Including Atomic Orbital) | A reliable method for calculating NMR shielding tensors. |

| Functional | mPW1PW91 or B3LYP | Functionals that have shown good performance for NMR chemical shift predictions. |

| Basis Set | 6-311+G(2d,p) | A larger basis set is often required for accurate NMR predictions. |

| Reference | Tetramethylsilane (TMS) calculated at the same level of theory | For accurate prediction of ¹H and ¹³C NMR chemical shifts. |

Expected Quantitative Data from Theoretical Studies

A thorough theoretical investigation of this compound would yield the following quantitative data, which should be presented in clear, structured tables for comparative analysis.

Table 3: Optimized Geometrical Parameters

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C1 | C2 | - | - | Calculated Value |

| Bond Angle | C1 | C2 | C3 | - | Calculated Value |

| Dihedral Angle | C1 | C2 | C3 | C4 | Calculated Value |

| ... (for all relevant bonds, angles, and dihedrals) |

Table 4: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν₁ | Calculated Value | Calculated Value | Calculated Value | e.g., N-H stretch |

| ν₂ | Calculated Value | Calculated Value | Calculated Value | e.g., C=O stretch |

| ... (for all calculated modes) |

Table 5: Calculated ¹H and ¹³C NMR Chemical Shifts

| Atom | Calculated Shielding (ppm) | TMS Shielding (ppm) | Calculated Chemical Shift (ppm) | Experimental (if available) |

| H1 | Calculated Value | Calculated Value | Calculated Value | Experimental Value |

| C1 | Calculated Value | Calculated Value | Calculated Value | Experimental Value |

| ... (for all unique protons and carbons) |

Advanced Structural Analysis

Beyond the fundamental geometric and spectroscopic data, theoretical studies can provide deeper insights into the electronic structure and reactivity of this compound.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides information about the bonding and charge distribution within the molecule. This can reveal details about hyperconjugative interactions, lone pair delocalization, and intramolecular hydrogen bonding, which can significantly influence the molecule's conformation and reactivity.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy gap between the HOMO and LUMO can provide insights into the molecule's kinetic stability and its propensity to undergo electronic transitions.

The following diagram illustrates the logical relationship in interpreting FMO analysis for reactivity.

Caption: Logical flow from FMO energies to reactivity interpretation.

Conclusion

While dedicated theoretical studies on the molecular structure of this compound are not readily found in current literature, the computational tools and methodologies to perform such an analysis are well-established. This guide provides a comprehensive framework for researchers to initiate and conduct in-depth theoretical investigations. The resulting data on molecular geometry, vibrational spectra, NMR chemical shifts, and electronic properties will be invaluable for understanding the structure-activity relationships of this compound and for guiding future drug development efforts.

References

Potential Pharmacological Targets of Pivalylbenzhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Pharmacological Target: Monoamine Oxidase (MAO)

The principal pharmacological target of Pivalylbenzhydrazine is monoamine oxidase (MAO) , a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters.[2][3]

-

Non-Selective Inhibition: this compound is characterized as a non-selective MAO inhibitor, meaning it does not exhibit significant preference for either of the two main isoenzymes, MAO-A and MAO-B.[1]

-

Irreversible Inhibition: As an irreversible inhibitor, this compound forms a stable, covalent bond with the enzyme, leading to a long-lasting inactivation that is only resolved by the synthesis of new enzyme molecules.[1]

Monoamine Oxidase Isoenzymes and Their Functions

| Isoenzyme | Primary Substrates | Location | Relevance of Inhibition |

| MAO-A | Serotonin, Norepinephrine, Dopamine, Tyramine | Brain, Gut, Liver, Placenta | Inhibition leads to increased levels of serotonin and norepinephrine, contributing to antidepressant effects. |

| MAO-B | Dopamine, Phenethylamine, Tyramine | Brain, Platelets, Liver | Inhibition primarily increases dopamine levels, a strategy used in the treatment of Parkinson's disease. |

Table 1: Characteristics of Monoamine Oxidase Isoenzymes.

The non-selective nature of this compound implies that it inhibits both MAO-A and MAO-B, leading to a broad increase in the synaptic levels of serotonin, norepinephrine, and dopamine.

Mechanism of Action: A Signaling Pathway Perspective

This compound exerts its therapeutic effect by preventing the breakdown of monoamine neurotransmitters. This leads to their accumulation in the presynaptic neuron and subsequent increased availability in the synaptic cleft.

Experimental Protocols for MAO Inhibition Assays (Generalized)

While specific protocols for this compound are not available, the following outlines a general workflow for assessing the inhibitory activity of a compound against MAO-A and MAO-B.

In Vitro MAO Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of purified or recombinant MAO enzymes.

Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound

-

MAO-A substrate (e.g., kynuramine)

-

MAO-B substrate (e.g., benzylamine)

-

Phosphate buffer

-

Detection reagents (e.g., for measuring product formation)

-

96-well microplate

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent.

-

In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.

-

Initiate the enzymatic reaction by adding the appropriate substrate.

-

Monitor the formation of the product over time using a spectrophotometer or fluorometer.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Potential Off-Target Effects and Other Pharmacological Activities

Due to its discontinuation, comprehensive screening for off-target effects of this compound is not documented in modern literature. As a hydrazine derivative, there is a potential for interactions with other enzymes and receptors, though this has not been extensively studied. It is known that this compound can potentiate the effects of other drugs, leading to hypertensive crises with sympathomimetics or CNS depression with other depressants.

Summary and Future Directions

This compound's primary and defining pharmacological target is monoamine oxidase. Its non-selective and irreversible inhibition of both MAO-A and MAO-B leads to a global increase in synaptic monoamine levels, which is consistent with its historical use as an antidepressant.

For contemporary drug development, this compound serves as a historical case study in the development of MAO inhibitors. Future research on novel MAO inhibitors focuses on achieving isoenzyme selectivity to minimize side effects and improve therapeutic profiles. While this compound itself is unlikely to be revisited clinically, understanding its fundamental mechanism of action remains relevant for the broader field of neuropharmacology.

References

An In-Depth Technical Guide on the Biotransformation Pathways of Pivalylbenzhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biotransformation pathways of Pivalylbenzhydrazine. Drawing from available scientific literature, this document outlines the metabolic fate of this compound, including its major metabolites and excretory routes. While specific quantitative data and detailed experimental protocols for this compound are limited, this guide synthesizes the existing knowledge and presents generalized experimental methodologies based on studies of related hydrazine compounds. Visual diagrams of the proposed metabolic pathways and experimental workflows are provided to facilitate comprehension. This guide serves as a foundational resource for researchers and professionals involved in the study and development of hydrazine derivatives.

Introduction

This compound is a hydrazine derivative whose metabolic fate is of interest to researchers in drug metabolism and toxicology. Understanding the biotransformation of this compound is crucial for elucidating its pharmacokinetic profile, identifying potential drug-drug interactions, and assessing its safety. This guide details the known metabolic pathways of this compound, focusing on the formation of its major metabolites and the enzymes likely involved in these transformations.

Metabolic Pathways of this compound

The biotransformation of this compound is understood to proceed through a primary hydrolytic cleavage followed by oxidation and conjugation reactions. The available data, primarily from studies in rats, indicates a significant metabolic conversion of the parent compound.

Phase I Metabolism: Hydrolysis and Oxidation

The initial and critical step in the metabolism of this compound is the cleavage of the pivalyl group, leading to the formation of benzylhydrazine. This intermediate is then further metabolized. In vitro studies utilizing rat liver homogenates have suggested that benzylhydrazine is a key intermediate in the metabolic cascade of this compound[1]. Following its formation, benzylhydrazine is believed to undergo oxidative deamination, a common metabolic pathway for hydrazine derivatives, which would lead to the formation of benzoic acid. The cytochrome P450 (CYP450) enzyme system is implicated in the oxidation of many hydrazine compounds and is likely involved in this step[2][3][4][5].

Phase II Metabolism: Conjugation

The primary Phase II metabolic pathway for this compound-derived metabolites is conjugation.

-

Formation of Hippuric Acid: The major urinary metabolite identified in rats is hippuric acid[1]. This indicates that the benzoic acid formed during Phase I metabolism undergoes conjugation with the amino acid glycine. This is a well-established pathway for the detoxification and elimination of aromatic carboxylic acids.

-

N-Glucuronidation: In addition to urinary excretion, a notable portion of this compound metabolites is eliminated through biliary excretion[1]. The primary biliary metabolites are characterized as acid-labile conjugates, with evidence suggesting they are N-glucuronides[1]. This implies that the hydrazine moiety of either the parent compound or its metabolites can be directly conjugated with glucuronic acid.

Quantitative Data

Specific quantitative pharmacokinetic data for this compound is scarce in the published literature. The most definitive quantitative finding relates to its route of excretion in rats.

| Parameter | Value | Species | Reference |

| Biliary Excretion (% of administered dose) | 21% | Rat | [1] |

This table will be updated as more quantitative data becomes available.

Experimental Protocols

In Vitro Metabolism Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of a hydrazine compound like this compound using liver microsomes.

Objective: To determine the in vitro metabolic fate of this compound.

Materials:

-

This compound

-

Liver microsomes (e.g., from rat, human)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Preparation: Prepare a master mix containing the phosphate buffer and the NADPH regenerating system. Pre-warm the mixture to 37°C.

-

Initiation of Reaction: Add this compound (at various concentrations) to the pre-warmed master mix. The reaction is initiated by the addition of liver microsomes.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent compound and the formation of metabolites.

In Vivo Metabolite Analysis in Urine and Bile

This protocol describes a general approach for the in vivo identification of metabolites following the administration of a test compound to laboratory animals.

Objective: To identify and quantify the major metabolites of this compound in urine and bile.

Materials:

-

This compound

-

Laboratory animals (e.g., rats)

-

Metabolic cages for urine and feces collection

-

Bile duct cannulation surgical supplies (for bile collection)

-

Analytical standards of potential metabolites (if available)

-

Solid-phase extraction (SPE) cartridges for sample clean-up

-

LC-MS/MS or GC-MS system for analysis

Procedure:

-

Animal Dosing: Administer this compound to the animals via a relevant route (e.g., oral gavage, intravenous injection).

-

Sample Collection:

-

Urine: House the animals in metabolic cages and collect urine at specified intervals (e.g., 0-8h, 8-24h, 24-48h).

-

Bile: For bile collection, perform bile duct cannulation on anesthetized animals and collect bile over a set period.

-

-

Sample Pre-treatment:

-

Centrifuge urine samples to remove any particulate matter.

-

Treat urine and bile samples with enzymes (e.g., β-glucuronidase) to hydrolyze conjugated metabolites.

-

-

Sample Extraction: Perform a sample clean-up and concentration step, such as solid-phase extraction (SPE), to isolate the metabolites from the biological matrix.

-

Analytical Detection: Analyze the extracted samples using LC-MS/MS or GC-MS to identify and quantify the metabolites based on their mass-to-charge ratio and fragmentation patterns.

Visualization of Pathways and Workflows

To visually represent the biotransformation of this compound and the associated experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Proposed biotransformation pathway of this compound.

Caption: General workflow for in vivo metabolite analysis.

Conclusion

The biotransformation of this compound primarily involves hydrolysis to benzylhydrazine, followed by oxidation to benzoic acid, which is then conjugated with glycine to form the major urinary metabolite, hippuric acid. A secondary pathway involves N-glucuronidation, leading to biliary excretion. The cytochrome P450 enzyme system is likely a key player in the oxidative metabolism of this compound.

It is important to note that the current understanding is based on limited data, and further research is required to fully elucidate all the metabolic pathways, identify the specific enzymes involved, and obtain comprehensive quantitative pharmacokinetic data. The generalized experimental protocols provided in this guide offer a starting point for researchers aiming to conduct more detailed investigations into the metabolism of this compound and related hydrazine derivatives. The continued study of such compounds is essential for advancing drug development and ensuring chemical safety.

References

Spectroscopic data (NMR, IR, Mass Spec) for Pivalylbenzhydrazine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalylbenzhydrazine is an organic compound featuring a pivaloyl group and a benzhydryl group attached to a hydrazine core. This unique combination of a bulky, aliphatic acyl group and a sterically demanding diarylmethyl moiety suggests potential applications in medicinal chemistry and materials science, where modulation of steric and electronic properties is crucial. A thorough spectroscopic characterization is the cornerstone for confirming the structure, purity, and conformational properties of such novel molecules. This document provides a predictive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside generalized experimental protocols for its synthesis and analysis.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound (Molecular Formula: C₁₈H₂₂N₂O, Molecular Weight: 282.38 g/mol ) are summarized below. These predictions are derived from the known spectral characteristics of the pivaloyl, benzhydryl, and N-acyl hydrazine moieties.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 10.0 - 10.5 | br s | 1H | -C(O)NH- | Chemical shift is dependent on solvent and concentration; may exchange with D₂O. |

| ~ 8.0 - 8.5 | br s | 1H | -CH-NH- | Chemical shift is dependent on solvent and concentration; may exchange with D₂O. |

| ~ 7.20 - 7.45 | m | 10H | Aromatic protons (-CH(Ph )₂) | Complex multiplet due to the 10 protons of the two phenyl rings. |

| ~ 6.2 - 6.4 | d | 1H | Methine proton (-CH (Ph)₂) | Expected to be a doublet due to coupling with the adjacent NH proton. Becomes a singlet upon D₂O exchange. |

| ~ 1.25 | s | 9H | tert-butyl protons (-C(CH₃ )₃) | A sharp singlet characteristic of the pivaloyl group. |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 175.0 | Carbonyl carbon (C =O) | Typical range for a secondary amide carbonyl. |

| ~ 141.0 | Quaternary aromatic carbons (C -CH) | Two signals may be observed for the two phenyl rings. |

| ~ 128.8 | ortho-Aromatic carbons | |

| ~ 128.5 | meta-Aromatic carbons | |

| ~ 127.0 | para-Aromatic carbons | |

| ~ 60.0 | Methine carbon (-C H(Ph)₂) | The chemical shift is influenced by the adjacent nitrogen and phenyls. |

| ~ 39.0 | Quaternary carbon (-C (CH₃)₃) | |

| ~ 27.5 | tert-butyl methyl carbons (-C(C H₃)₃) |

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~ 3300 | Medium | N-H stretching | Amide/Hydrazine |

| 3080 - 3020 | Medium | Aromatic C-H stretching | Arene |

| 2970 - 2870 | Strong | Aliphatic C-H stretching | Alkane (tert-butyl) |

| ~ 1660 | Strong | C=O stretching (Amide I) | Amide |

| ~ 1520 | Strong | N-H bending (Amide II) | Amide |

| 1600, 1495, 1450 | Medium-Weak | C=C stretching | Aromatic Ring |

| ~ 700 and ~ 750 | Strong | C-H out-of-plane bending | Monosubstituted Benzene |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Notes |

| 283 | [M+H]⁺ | Protonated molecular ion (in ESI-MS). |

| 282 | [M]⁺˙ | Molecular ion (in EI-MS). |

| 167 | [CH(Ph)₂]⁺ | Benzhydryl cation; expected to be a highly abundant or base peak. |

| 85 | [C(O)C(CH₃)₃]⁺ | Pivaloyl cation. |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation. |

Experimental Protocols

A plausible synthetic route to this compound is the acylation of benzhydrazine with pivaloyl chloride.

-

Dissolution: Dissolve benzhydrazine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Acylation: Add a solution of pivaloyl chloride (1.1 eq) in the same solvent dropwise to the stirred reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

NMR Spectroscopy: Prepare a ~5-10 mg sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

IR Spectroscopy: Prepare a KBr pellet containing a small amount of the sample or cast a thin film from a volatile solvent onto a salt plate (e.g., NaCl). Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using a mass spectrometer with an appropriate ionization source (e.g., ESI for soft ionization or EI for fragmentation analysis).

Visualization of Workflow

The general workflow for the synthesis and characterization of a new chemical entity like this compound is depicted below.

Pivalylbenzhydrazine: A Technical Guide to its Potential as a Chemical Probe for Monoamine Oxidases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalylbenzhydrazine, also known as pivhydrazine or pivazide, is a hydrazine derivative that was formerly used as an antidepressant medication.[1][2] It functions as an irreversible and non-selective inhibitor of monoamine oxidases (MAO), enzymes crucial for the degradation of neurotransmitters.[1][2] While its clinical use has been discontinued, its mechanism of action and chemical structure suggest a potential utility as a chemical probe for studying MAO activity and for the development of new therapeutic agents. This guide provides a technical overview of this compound, its mechanism of action, and its potential applications in research and drug discovery.

Chemical probes are small molecules used to study and manipulate biological systems. Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes such probes to characterize enzyme function directly in complex biological systems. The hydrazine functional group, present in this compound, is a key feature of many mechanism-based inhibitors and has been incorporated into chemical probes for targeting various enzymes.

Mechanism of Action: Monoamine Oxidase Inhibition

This compound exerts its biological effects through the irreversible inhibition of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] MAOs are flavoenzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines, including the neurotransmitters serotonin, norepinephrine, and dopamine.[3]

The hydrazine moiety of this compound is critical to its inhibitory activity. It is believed to act as a mechanism-based inhibitor, where the enzyme processes the inhibitor, leading to the formation of a reactive intermediate that covalently binds to the enzyme's flavin cofactor, thereby irreversibly inactivating it. This covalent modification prevents the enzyme from metabolizing its natural substrates.

The non-selective nature of this compound means it inhibits both MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and dopamine. The inhibition of these enzymes leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is the basis for the antidepressant effects of MAO inhibitors.[3]

Signaling Pathway of Monoamine Oxidase and Inhibition

Quantitative Data for Hydrazine-Based MAO Inhibitors

| Compound | Target | IC50 | Ki | Organism | Reference |